4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . This compound is characterized by the presence of a benzoisothiazole ring substituted with methoxy groups at positions 4 and 6, and a carboxylic acid group at position 3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxybenzo[d]isothiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4,6-Dimethoxybenzo[d]isothiazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
4,6-Dimethoxybenzo[d]isothiazole-3-methyl ester: Features a methyl ester group instead of a carboxylic acid.
Uniqueness
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H9NO4S |
---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
4,6-dimethoxy-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO4S/c1-14-5-3-6(15-2)8-7(4-5)16-11-9(8)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
UOAWAUNEZCYAOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)SN=C2C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.